molecular formula C15H16BrN3OS B8277667 1-(5-Bromo-2-pyridyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-(5-Bromo-2-pyridyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B8277667
M. Wt: 366.3 g/mol
InChI Key: RLCBZIZLZQWLHR-UHFFFAOYSA-N
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Patent
US06300351B1

Procedure details

N-[2-(4-chlorophenethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (II-9) yield: 71%; mp 180-183° C.; UV (MeOH) λmax: 206, 209, 219, 256, 275 and 305 nm; IR(KBr) ν 3221, 3153, 3086, 3022, 2931, 1674, 1593, 1562, 1533, 1473, 1406, 1340, 1304, 1265, 1227, 1169, 1138, 1092, 1016, 820, 752, 714 cm−1; 1H NMR (CDCl3) δ 11.40 (br s, 1H), 9.34 (br s, 1H), 8.15-8.14 (d, 1H), 7.84-7.80 (dd, 1H), 7.46-7.30 (m, 4H), 6.92-6.89 (d, 1H), 4.10-4.07 (q, 2H), 3.13-3.08 (t, 2H); 13C NMR (CDCl3) δ 179.2, 151.6, 146.3, 141.3, 137.1, 130.2, 128.6, 113.5, 112.8, 46.8 and 34.2; Maldi Tof found: 372.0 (M+1), calculated: 371.0; Anal. (C14H13BrClN3S) C, H, N, S.
Name
N-[2-(4-chlorophenethyl)]-N′-[2-(5-bromopyridyl)]-thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=2)=[S:11])=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[CH3:21][OH:22]>>[CH3:21][O:22][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=2)=[S:11])=[CH:1][CH:2]=1

Inputs

Step One
Name
N-[2-(4-chlorophenethyl)]-N′-[2-(5-bromopyridyl)]-thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CCNC(=S)NC2=NC=C(C=C2)Br)Cl
Step Two
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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